
N-(3-(Trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl)urea
Übersicht
Beschreibung
N-(3-(trifluoromethyl)phenyl)-N’-(2-hydroxy-5-chlorophenyl)urea , is a small molecule drug that acts as an agonist for large conductance calcium-activated potassium channels (BK channels). It was initially developed by NTG Nordic Transport Group A/S and has been studied for its potential therapeutic applications in cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NS-1608 involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxy-5-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate isocyanate , which then reacts with the aniline derivative to form the final urea compound .
Industrial Production Methods
While specific industrial production methods for NS-1608 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NS-1608 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and chlorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include such as and .
Oxidation Reactions: Reagents like or can be used.
Reduction Reactions: Reagents such as or are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted ureas , while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the function of BK channels in different chemical environments.
Biology: Investigated for its effects on cellular processes involving potassium ion flux.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and urinary bladder dysfunction
Industry: Potential applications in developing new drugs targeting potassium channels.
Wirkmechanismus
NS-1608 exerts its effects by binding to and activating large conductance calcium-activated potassium channels (BK channels). This activation leads to an increase in potassium ion efflux, resulting in the hyperpolarization of the cell membrane. This hyperpolarization can cause relaxation of smooth muscle cells, which is beneficial in conditions such as urinary bladder dysfunction and cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NS-1619: Another BK channel agonist with similar effects but different chemical structure.
Iberiotoxin: A selective blocker of BK channels, used as a comparative tool in research
Uniqueness
NS-1608 is unique due to its specific chemical structure, which allows it to selectively activate BK channels without significant off-target effects. This makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
160383-80-2 |
|---|---|
Molekularformel |
C14H10ClF3N2O2 |
Molekulargewicht |
330.69 g/mol |
IUPAC-Name |
1-(5-chloro-2-hydroxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-4-5-12(21)11(7-9)20-13(22)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,21H,(H2,19,20,22) |
InChI-Schlüssel |
KRHJDJMOIKRPNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
160383-80-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(3-(trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl)urea NS 1608 NS-1608 NS1608 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



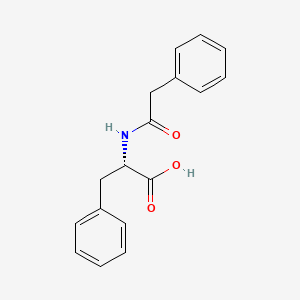

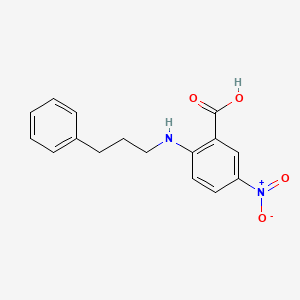
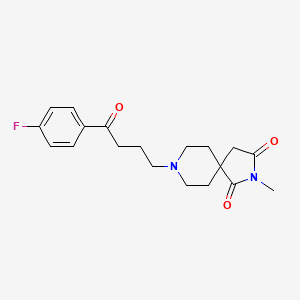
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

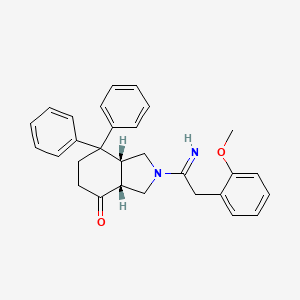
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
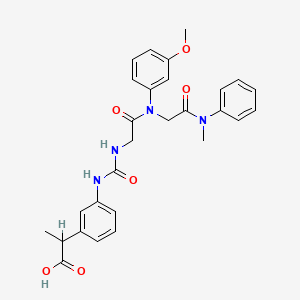
![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

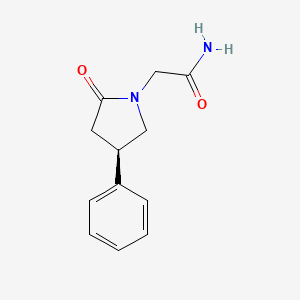
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)